molecular formula C21H18F3NO3 B2942900 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide CAS No. 1421526-49-9

4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide

Número de catálogo: B2942900
Número CAS: 1421526-49-9
Peso molecular: 389.374
Clave InChI: UWXPPBUVAHMIDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}butanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a butanamide core scaffold, substituted with phenyl and phenoxy rings, and incorporates a trifluoromethyl group and a rigid alkyne linker. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity due to its strong electron-withdrawing nature and lipophilicity . The unique structure of this compound suggests potential for various research applications. It may serve as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Researchers can utilize this compound in the development of potential enzyme inhibitors, particularly given that similar amide-containing compounds have been explored as inhibitors for targets like acetylcholinesterase (AChE) and lysosomal phospholipase A2 (PLA2G15) . The alkyne functionality also makes it a valuable building block for click chemistry applications, enabling efficient conjugation to other molecules or solid supports for probe development and chemical biology studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

4-oxo-4-phenyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)17-9-6-10-18(15-17)28-14-5-4-13-25-20(27)12-11-19(26)16-7-2-1-3-8-16/h1-3,6-10,15H,11-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXPPBUVAHMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of chemical reactions, starting with the appropriate benzene derivatives, such as phenylacetylene and trifluoromethyl phenol. Typical reaction conditions include the use of strong bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods: Industrial synthesis may involve larger-scale reactions in batch or continuous flow systems. Optimizing conditions for temperature, solvent use, and catalyst efficiency is crucial to yield high-purity 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate.

  • Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic or basic media.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed:

  • Oxidation: Corresponding carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted derivatives depending on the reactants used.

Aplicaciones Científicas De Investigación

4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide has several applications:

  • Chemistry: Utilized in the synthesis of complex organic molecules and materials.

  • Biology: Used in studies involving enzyme interactions and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

  • Industry: Employed in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzyme active sites, inhibit or activate certain proteins, and interfere with metabolic processes. These interactions can lead to varied biological responses, making it a versatile tool in research.

Comparación Con Compuestos Similares

Core Structural Analog: 4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}-1,2,3-thiadiazole-5-carboxamide

Key Similarities :

  • Substituent: Both compounds share the N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL} group, which introduces a trifluoromethylphenoxy-propargyl ether chain. This substituent is known to improve membrane permeability and resistance to oxidative metabolism .

Key Differences :

  • Core Structure : The target compound features a butanamide core, whereas the analog replaces this with a 1,2,3-thiadiazole-5-carboxamide. Thiadiazole rings are electron-deficient and may enhance hydrogen-bonding or dipole interactions, altering target selectivity .
  • Bioactivity Implications : Thiadiazole-containing compounds are often associated with antimicrobial or kinase-inhibitory activity, while butanamides may favor protease or receptor modulation.

Pharmaceutical Analogs: Sorafenib Tosylate and Patent-Derived Diazaspiro Compounds

Sorafenib Tosylate (BAY 54-9085) :

  • Structure : Contains a trifluoromethylphenylurea motif and pyridinecarboxamide core. Unlike the target compound, Sorafenib incorporates a urea linker and sulfonate salt, enhancing solubility and kinase inhibition (e.g., Raf, VEGFR) .
  • Functional Comparison :
    • The trifluoromethyl group in both compounds improves target affinity and pharmacokinetics.
    • Sorafenib’s urea moiety enables stronger hydrogen bonding with kinase active sites, whereas the target compound’s alkyne spacer may limit such interactions .

Diazaspiro Compound (EP 4 374 877 A2) :

  • Structure : Features a diazaspiro[4.5]decene core with trifluoromethylpyrimidine and bromoethoxy substituents.
  • The bromoethoxy group in the patent compound may confer electrophilic reactivity, contrasting with the inert propargyl ether in the target molecule .

Data Table: Structural and Property Comparison

Parameter Target Compound 4-Methyl-thiadiazole Analog Sorafenib Tosylate Diazaspiro Compound
Core Structure Butanamide 1,2,3-Thiadiazole-5-carboxamide Pyridinecarboxamide Diazaspiro[4.5]decene
Key Substituent N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL} N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL} 4-Chloro-3-(trifluoromethyl)phenylurea 3-(Trifluoromethyl)phenoxy, bromoethoxy
Molecular Weight (Da) ~413 (estimated) ~392 (estimated) 637.00 ~850 (estimated)
Functional Groups Ketone, propargyl ether, trifluoromethyl Thiadiazole, propargyl ether, trifluoromethyl Urea, sulfonate, trifluoromethyl Diazaspiro, trifluoromethylpyrimidine, bromoethoxy
Potential Applications Undocumented (theoretical: enzyme/receptor modulation) Antimicrobial/kinase inhibition Anticancer (kinase inhibition) Undocumented (theoretical: kinase or protease inhibition)

Research Findings and Implications

  • Trifluoromethylphenoxy-Propargyl Motif: This group is recurrent in medicinal chemistry for its balance of hydrophobicity and metabolic stability. Its presence in both the target compound and the thiadiazole analog () underscores its versatility in drug design .
  • Core-Dependent Bioactivity : The butanamide core may favor interactions with esterase or amidase enzymes, whereas thiadiazole or pyridine cores (e.g., Sorafenib) are more common in kinase inhibitors .
  • Synthetic Feasibility : The alkyne spacer in the target compound simplifies synthesis via click chemistry, contrasting with the diazaspiro compound’s complex ring system, which requires multistep reactions .

Actividad Biológica

The compound 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide is a novel chemical structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of the compound is C19H16F3N2O2C_{19}H_{16}F_3N_2O_2. Its structure includes a trifluoromethyl group, which is known to enhance biological activity due to increased metabolic stability and lipid solubility.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. Studies indicate moderate inhibition of COX-2 and LOX-5/15, suggesting potential anti-inflammatory properties .
  • Cytotoxicity : Research has demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, particularly MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity was evaluated using standard assays, showing significant inhibition of cell proliferation .

Biological Activity Data

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
COX-2 InhibitionEnzyme19.2
LOX-5 InhibitionEnzyme13.2
CytotoxicityMCF-7 Cells10.4
CytotoxicityHek293-T Cells5.4

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and Hek293-T cells. The results indicated that the presence of the trifluoromethyl group significantly enhanced the compound's ability to induce apoptosis in these cells, leading to a reduction in cell viability.
  • Enzyme Inhibition Studies : In vitro studies were conducted to assess the inhibitory effects on COX and LOX enzymes. The results showed that the compound's structural features contributed to its binding affinity and inhibitory potency, with specific interactions noted between the trifluoromethyl group and enzyme active sites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.